3-(Dimethylamino)phenyl phenylcarbamate
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Overview
Description
3-(Dimethylamino)phenyl phenylcarbamate is an organic compound with the molecular formula C15H16N2O2. It is a derivative of carbamic acid and features a phenyl group and a dimethylamino group attached to the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)phenyl phenylcarbamate typically involves the reaction of 3-(dimethylamino)phenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-(Dimethylamino)phenol+Phenyl isocyanate→3-(Dimethylamino)phenyl phenylcarbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)phenyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl and dimethylamino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(Dimethylamino)phenyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)phenyl phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)phenyl dimethylcarbamate
- 3-(Dimethylamino)phenyl ethylcarbamate
- 3-(Dimethylamino)phenyl methylcarbamate
Uniqueness
3-(Dimethylamino)phenyl phenylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group provides stability and enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
[3-(dimethylamino)phenyl] N-phenylcarbamate |
InChI |
InChI=1S/C15H16N2O2/c1-17(2)13-9-6-10-14(11-13)19-15(18)16-12-7-4-3-5-8-12/h3-11H,1-2H3,(H,16,18) |
InChI Key |
YNGSTYODGGYXSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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